![molecular formula C14H22O2Si B12564938 {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane CAS No. 194937-61-6](/img/structure/B12564938.png)
{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The compound is known for its unique chemical properties, which make it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane typically involves the reaction of 1-ethoxy-2-(4-methylphenyl)ethenyl alcohol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
[ \text{1-Ethoxy-2-(4-methylphenyl)ethenyl alcohol} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: It can participate in substitution reactions where the ethoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also used in the development of new materials with unique properties.
Biology
The compound has potential applications in biology, particularly in the development of biocompatible materials for medical devices and implants. Its unique chemical properties make it suitable for surface modification of biomaterials.
Medicine
In medicine, this compound is being explored for its potential use in drug delivery systems. Its ability to form stable bonds with various functional groups makes it a promising candidate for targeted drug delivery.
Industry
In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to enhance the properties of these materials, such as adhesion and durability, makes it valuable in various applications.
Wirkmechanismus
The mechanism of action of {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane involves its interaction with various molecular targets. The compound can form stable bonds with different functional groups, allowing it to modify the surface properties of materials. This interaction is mediated by the silicon atom, which can form strong covalent bonds with other atoms, leading to the formation of stable structures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Ethyl Ether: Similar in structure but lacks the phenyl group.
Trimethylsilyl Propyl Ether: Similar but with a propyl group instead of the ethoxy group.
Trimethylsilyl Butyl Ether: Similar but with a butyl group.
Uniqueness
What sets {[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane apart from these similar compounds is the presence of the 4-methylphenyl group. This group imparts unique chemical properties to the compound, such as increased stability and reactivity, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
194937-61-6 |
|---|---|
Molekularformel |
C14H22O2Si |
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
[1-ethoxy-2-(4-methylphenyl)ethenoxy]-trimethylsilane |
InChI |
InChI=1S/C14H22O2Si/c1-6-15-14(16-17(3,4)5)11-13-9-7-12(2)8-10-13/h7-11H,6H2,1-5H3 |
InChI-Schlüssel |
UTIPOKIHBPKORM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=CC1=CC=C(C=C1)C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


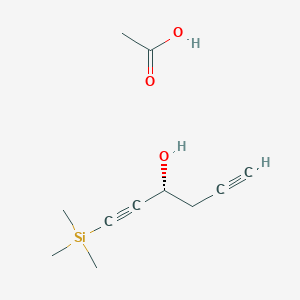
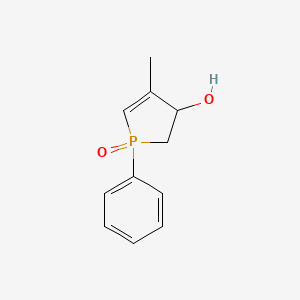
![S-{2-[(E)-(1-Aminoethylidene)amino]ethyl}-L-cysteine](/img/structure/B12564873.png)
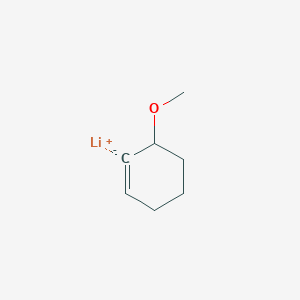
![2-[2,5-Bis(chloromethyl)phenyl]-9,9-dihexyl-9H-fluorene](/img/structure/B12564884.png)
![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)
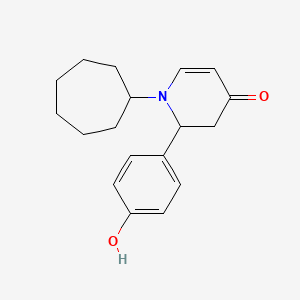
![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)
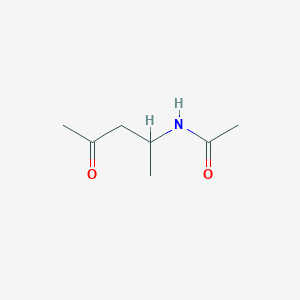
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)


![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)
